Jatrophane VI

説明

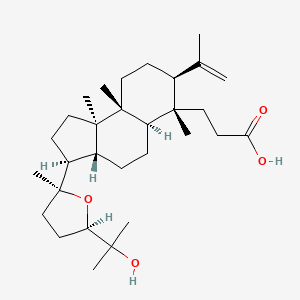

Jatrophane diterpenes are a group of compounds known for their complex molecular structures and potential biological activities. The research focuses on the synthesis, structural analysis, and exploration of their chemical and physical properties.

Synthesis Analysis

The total synthesis of jatrophane diterpenes involves constructing the strained trans-bicyclo[10.3.0]pentadecane scaffold, employing techniques like B-alkyl Suzuki-Miyaura cross-coupling and ring-closing metathesis. Notably, an uncatalyzed intramolecular carbonyl-ene reaction plays a key role in synthesizing the cyclopentane fragment, with its mechanism studied using DFT calculations (Schnabel et al., 2011).

Molecular Structure Analysis

Jatrophane diterpenes' molecular structures are characterized by their cyclopentane core, often elaborated with various functional groups. The structure of jatrophane diterpenes, such as (-)-15-O-acetyl-3-O-propionylcharaciol, is confirmed through enantioselective synthesis starting from a cyclopentane building block, emphasizing the importance of stereochemistry in their molecular architecture (Schnabel & Hiersemann, 2009).

Chemical Reactions and Properties

Jatrophane diterpenes undergo various chemical reactions, including epoxidation and transesterification, which modify their chemical structure and potentially their biological activity. The synthesis of jatropha oil-based polyol via epoxidation and oxirane ring opening demonstrates the chemical reactivity of these compounds (Saalah et al., 2017).

Physical Properties Analysis

The physicochemical properties, such as viscosity and molecular weight, are crucial for understanding the behavior of jatrophane derivatives in various applications. Studies on jatropha oil-based polyols reveal their liquid state, low viscosity, and significant molecular weight range, indicating their potential for use in industrial applications (Saalah et al., 2017).

科学的研究の応用

Genetic Research and Plant Improvement

Research on Jatropha curcas has focused on understanding its genetic functions, which is crucial for improving crop traits beneficial for biofuel production and other uses. Techniques such as virus-induced gene silencing (VIGS) have been used to investigate the functions of Jatropha genes related to fatty acid biosynthesis and plant development. This approach aids in distinguishing the functions of gene family members and improving Jatropha's agricultural traits (Jian Ye et al., 2009).

Biodiesel Production and Environmental Applications

Jatropha curcas is recognized for its potential in biodiesel production due to its high oil content seeds. Research efforts have been directed toward understanding the plant's domestication and breeding to enhance its utility as a sustainable biofuel source. The plant's adaptation to marginal lands makes it an attractive option for bioenergy production without competing with food crops (J. Montes & A. Melchinger, 2016).

Medicinal Applications

Beyond biofuel, parts of the Jatropha plant have been investigated for their medicinal properties. Compounds extracted from Jatropha, including alkaloids and flavonoids, have shown potential in treating various diseases and conditions. These compounds exhibit antimicrobial, anti-inflammatory, and antioxidant activities, highlighting Jatropha's potential in developing new therapeutic agents (R. Thomas et al., 2008).

Agricultural and Environmental Sustainability

Jatropha cultivation is also explored for environmental benefits, such as land rehabilitation and carbon dioxide reduction. The plant's ability to grow in degraded soils can help in the recovery of such lands while contributing to bioenergy production. Its role in carbon sequestration further aligns with climate change mitigation efforts (C. W. Sabandar et al., 2013).

作用機序

Target of Action

Jatrophane VI, like other jatrophane diterpenes, is known to target P-glycoprotein , a powerful inhibitor involved in multidrug resistance . P-glycoprotein plays a crucial role in the efflux of drugs from cells, contributing to the resistance of cells to multiple drugs .

Mode of Action

It’s suggested that jatrophane diterpenes might exert their effects byactivating protein kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Biochemical Pathways

Jatrophane diterpenes are thought to influence several biochemical pathways. They have been found to possess a broad spectrum of therapeutically relevant biological activities, including anti-inflammatory, anti-chikungunya virus, anti-HIV, cytotoxic, and multidrug resistance-reversing activities . The exact biochemical pathways affected by Jatrophane VI and their downstream effects are still under investigation.

Pharmacokinetics

The bioavailability of jatrophane diterpenes is likely influenced by their interaction with p-glycoprotein, which can efflux drugs from cells and thus impact drug absorption and distribution .

Result of Action

The molecular and cellular effects of Jatrophane VI’s action are likely diverse, given the range of biological activities exhibited by jatrophane diterpenes. These compounds have been found to exhibit cytotoxic, antitumor, and antimicrobial activities in vitro . For instance, some jatrophane diterpenes have shown antitumor properties against P338 lymphocytic leukemia and KB carcinoma cells .

Safety and Hazards

特性

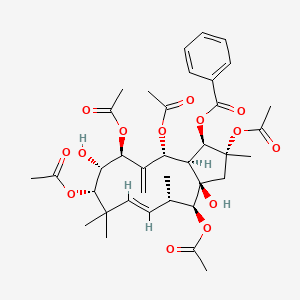

IUPAC Name |

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48O14/c1-19-16-17-35(8,9)33(49-24(6)41)28(43)30(47-22(4)39)20(2)29(46-21(3)38)27-32(50-34(44)26-14-12-11-13-15-26)36(10,51-25(7)42)18-37(27,45)31(19)48-23(5)40/h11-17,19,27-33,43,45H,2,18H2,1,3-10H3/b17-16+/t19-,27-,28+,29-,30-,31-,32+,33+,36+,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNGPBYYMDKBKJ-OHGSERNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701098275 | |

| Record name | 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210108-90-0 | |

| Record name | 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210108-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。